3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole
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Overview
Description
3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole is a complex heterocyclic compound featuring two triazolo[4,3-a]benzimidazole moieties linked by a sulfanyl-ethyl-sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The triazolo[4,3-a]benzimidazole moieties can be reduced to their corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl-ethyl-sulfanyl bridge
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl-ethyl-sulfanyl bridge .
Scientific Research Applications
3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the triazolo[4,3-a]benzimidazole moieties
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole involves interactions with various molecular targets and pathways. The triazolo[4,3-a]benzimidazole moieties can interact with nucleic acids and proteins, potentially disrupting their normal functions. This can lead to antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline core instead of benzimidazole.
Triazolo[4,3-a]pyrazine: Features a pyrazine core and has been studied for its dual c-Met/VEGFR-2 inhibitory activities.
Triazolo[4,3-a]pyridine: Contains a pyridine core and is known for its antimicrobial properties.
Uniqueness
3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole is unique due to the presence of two triazolo[4,3-a]benzimidazole moieties linked by a sulfanyl-ethyl-sulfanyl bridge, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C18H14N8S2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)ethylsulfanyl]-3H-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C18H14N8S2/c1-3-7-13-11(5-1)19-15-21-23-17(25(13)15)27-9-10-28-18-24-22-16-20-12-6-2-4-8-14(12)26(16)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
HILPUJGAZFYSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCCSC4=NNC5=NC6=CC=CC=C6N54 |
Origin of Product |
United States |
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